Co 101244

Description

Properties

IUPAC Name |

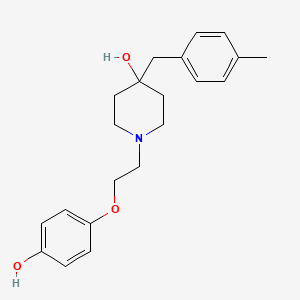

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20/h2-9,23-24H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMFDKYCIKEDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193359-26-1 | |

| Record name | CO-101244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193359261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CO-101244 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85IYK36S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Co 101244: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced selectivity for the GluN2B subunit. This technical guide provides an in-depth overview of the discovery, synthesis, and comprehensive biological evaluation of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative pharmacological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the therapeutic potential and scientific application of GluN2B-selective NMDA receptor antagonists.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel NMDA receptor antagonists with improved therapeutic profiles over existing non-selective blockers. The rationale was to target the GluN2B subunit specifically, as it is predominantly expressed in the forebrain and has been implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. By selectively antagonizing GluN2B-containing receptors, it was hypothesized that the neuroprotective effects could be achieved while minimizing the adverse side effects associated with non-selective NMDA receptor blockade, such as psychotomimetic effects.

The discovery of this compound originated from a structure-based search and optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Through systematic chemical modifications, researchers aimed to enhance potency for the GluN1/2B receptor, improve central nervous system bioavailability, and reduce off-target effects, particularly at α1-adrenergic receptors and potassium channels. The introduction of a hydroxyl group at the C-4 position of the piperidine (B6355638) ring and a p-methyl group on the benzyl (B1604629) ring culminated in the identification of this compound as a compound with an optimal pharmacological profile.[1]

Chemical Synthesis

The synthesis of this compound (4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine) is a multi-step process that can be accomplished through various synthetic routes. The following protocol is a detailed description based on the methodologies reported in the scientific literature.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Piperidinone monohydrate hydrochloride

-

4-Methylbenzyl chloride

-

1,2-Dichloroethane

-

Sodium bicarbonate

-

Magnesium sulfate

-

2-(4-Hydroxyphenoxy)ethyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 4-(4-Methylbenzyl)piperidin-4-ol

-

To a solution of 4-piperidinone monohydrate hydrochloride in 1,2-dichloroethane, add 4-methylbenzyl chloride.

-

Slowly add sodium triacetoxyborohydride to the mixture at room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-methylbenzyl)piperidin-4-ol.

Step 2: Synthesis of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (this compound)

-

Dissolve 4-(4-methylbenzyl)piperidin-4-ol in anhydrous N,N-dimethylformamide (DMF).

-

Add 2-(4-hydroxyphenoxy)ethyl bromide and potassium carbonate to the solution.

-

Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography (eluent: methanol/dichloromethane gradient) to afford this compound.

-

The free base can be converted to the hydrochloride salt by treatment with HCl in ether.

Biological Evaluation

This compound has been extensively characterized through a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacological effects.

In Vitro Pharmacological Profile

Table 1: In Vitro Activity of this compound

| Assay Type | Receptor/Channel | Species | IC50 / Ki | Reference |

| Electrophysiology | GluN1A/GluN2B NMDA Receptors | Rat | 0.043 µM (IC50) | [2][3][4] |

| Electrophysiology | GluN1A/GluN2A NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |

| Electrophysiology | GluN1A/GluN2C NMDA Receptors | Rat | > 100 µM (IC50) | [2][3][4] |

| [3H]dizocilpine Binding | NMDA Receptor (High Affinity) | Rat | 0.002 µM (IC50) | [2] |

| [3H]dizocilpine Binding | NMDA Receptor (Low Affinity) | Rat | 97 µM (IC50) | [2] |

| Neuroprotection (Glutamate-induced toxicity) | - | - | 0.68 µM (IC50) | [2] |

| Neuroprotection (Oxygen/Glucose Deprivation) | - | - | 0.06 µM (IC50) | [2] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the methodology for assessing the activity of this compound on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from anesthetized female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).

-

Incubate the injected oocytes for 2-5 days at 16-18 °C in Barth's solution to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply the NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

-

To determine the inhibitory effect of this compound, pre-apply the compound for a defined period before co-application with the agonists.

-

Record the current responses using a suitable amplifier and data acquisition system. The inhibition is measured as the reduction in the peak current amplitude elicited by the agonists.

In Vivo Pharmacological Profile

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Species | ED50 / Dose | Reference |

| Maximal Electroshock (MES) | Anticonvulsant | Mouse | 0.7 mg/kg i.v. | [1] |

| Sound-induced Seizures | Anticonvulsant | Mouse (DBA/2) | 4.5 mg/kg i.p. | [2] |

| NMDA-induced Seizures | Anticonvulsant | - | 2.31 mg/kg i.v. | [2] |

| Permanent Focal Ischemia | Neuroprotection | Rat | 39% protection at 450 ng/ml plasma concentration | [2] |

| Levodopa-induced Dyskinesia | Antidyskinetic | Monkey | 67-71% reduction at 0.1-1 mg/kg s.c. | [5] |

Experimental Protocol: Permanent Focal Ischemia Model in Rats

This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rat model of stroke.

-

Anesthetize adult male rats (e.g., with isoflurane).

-

Perform a middle cerebral artery occlusion (MCAO) by inserting a filament into the internal carotid artery to block the origin of the MCA.

-

Administer this compound or vehicle at a predetermined time point (e.g., before or after the onset of ischemia) via the desired route (e.g., intravenous or intraperitoneal).

-

Monitor physiological parameters (e.g., body temperature, blood pressure) throughout the procedure.

-

After a defined period of occlusion (e.g., 24 hours), euthanize the animals and remove the brains.

-

Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

-

Quantify the infarct volume using image analysis software and compare the results between the this compound-treated and vehicle-treated groups to determine the extent of neuroprotection.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to a modulatory site on the GluN2B subunit of the NMDA receptor, distinct from the glutamate (B1630785) and glycine (B1666218) binding sites. This allosteric modulation prevents the ion channel from opening in response to agonist binding, thereby reducing the influx of Ca²⁺ into the neuron. The overactivation of NMDA receptors and subsequent excessive Ca²⁺ entry is a key event in the excitotoxic cascade leading to neuronal cell death in various neurological insults. By selectively blocking GluN2B-containing receptors, this compound can mitigate this excitotoxicity.

Caption: Mechanism of action of this compound at the NMDA receptor.

Experimental Workflows

The discovery and development of this compound followed a logical progression from chemical synthesis to in vitro and in vivo evaluation.

Caption: Workflow for the discovery and evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in physiological and pathological processes. Its high potency and selectivity make it a superior research compound compared to non-selective NMDA receptor antagonists. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other GluN2B-selective antagonists for the treatment of a range of neurological disorders. The comprehensive quantitative data presented herein serves as a benchmark for future studies in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Pharmacological Profile of Co 101244

For Researchers, Scientists, and Drug Development Professionals

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high selectivity for the GluN2B subtype over other NMDA receptor subunits makes it a valuable tool for investigating the physiological and pathological roles of these receptors. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

| Target | Assay Type | Species | IC50 (µM) | Reference |

| GluN1A/GluN2B | Electrophysiology (Xenopus oocytes) | Rat | 0.043 | [1] |

| GluN1A/GluN2A | Electrophysiology (Xenopus oocytes) | Rat | > 100 | [1] |

| GluN1A/GluN2C | Electrophysiology (Xenopus oocytes) | Rat | > 100 | [1] |

| NR1A/NR2B | Not Specified | Not Specified | 0.026 | [4] |

Table 2: In Vivo Efficacy and Receptor Occupancy of this compound

| Animal Model/Study Type | Species | Endpoint | Dose | Effect | Reference |

| Mouse Maximal Electroshock (MES) | Mouse | Anticonvulsant Activity (ED50) | 0.7 mg/kg i.v. | ~3-fold increase in activity | [2][3] |

| Levodopa-induced Dyskinesia | Monkey (MPTP-lesioned) | Reduction in Dyskinesia | 0.1, 1 mg/kg s.c. | 67% and 71% reduction | [4][5] |

| PET Imaging with (S)-18F-OF-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 85% | [6] |

| PET Imaging with (R)-18F-OF-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 96% | [6] |

| PET Imaging with (R)-[11C]NR2B-Me | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 90-95% | [7] |

| PET Imaging with (R)-[18F]OF-Me-NB1 | Non-human Primate | Receptor Occupancy | 0.25 mg/kg | 69-74% | [7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[4] This binding prevents the channel opening that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), thereby inhibiting the influx of calcium ions (Ca2+) into the neuron.[8] This reduction in Ca2+ influx is the primary mechanism behind the neuroprotective and other pharmacological effects of this compound.[5]

Caption: this compound signaling pathway.

Experimental Workflow: In Vivo Efficacy Assessment in a Parkinson's Disease Model

The evaluation of this compound's therapeutic potential often involves preclinical studies in animal models of neurological disorders. One such application is in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, where it has been tested for its ability to improve motor symptoms.[9][10]

Caption: In vivo experimental workflow.

Detailed Experimental Protocols

In Vitro Electrophysiology in Xenopus oocytes

-

Objective: To determine the potency and selectivity of this compound for different NMDA receptor subunit combinations.

-

Methodology:

-

Xenopus laevis oocytes are prepared and injected with cRNAs encoding for specific rat NMDA receptor subunits (e.g., GluN1A/GluN2B, GluN1A/GluN2A, GluN1A/GluN2C).[2][3]

-

After a period of incubation to allow for receptor expression, two-electrode voltage-clamp recordings are performed.

-

The oocytes are perfused with a solution containing NMDA and glycine (B1666218) to elicit a current.

-

This compound is then co-applied at various concentrations to determine its inhibitory effect on the NMDA-induced current.

-

The concentration of this compound that produces a 50% inhibition of the maximal current (IC50) is calculated for each receptor subunit combination.[1]

-

Mouse Maximal Electroshock (MES) Assay

-

Objective: To assess the in vivo anticonvulsant activity of this compound.

-

Methodology:

-

Mice are administered with this compound intravenously (i.v.).[2][3]

-

At a predetermined time after drug administration, a maximal electroshock is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension, which is indicative of a seizure.

-

The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.[2][3]

-

In Vivo Studies in a Non-human Primate Model of Parkinson's Disease

-

Objective: To evaluate the antidyskinetic effects of this compound.

-

Methodology:

-

Cynomolgus monkeys are rendered parkinsonian by treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[4]

-

The animals are then treated with levodopa (B1675098) to induce dyskinesias.

-

This compound is administered subcutaneously (s.c.) at different doses in combination with a high dose of levodopa.[4][5]

-

The severity of dyskinesias and parkinsonian symptoms are scored by trained observers.

-

The percentage reduction in dyskinesia scores is calculated for each dose of this compound.[4][5]

-

Positron Emission Tomography (PET) Imaging for Receptor Occupancy

-

Objective: To determine the in vivo binding specificity and receptor occupancy of this compound.

-

Methodology:

-

Non-human primates (e.g., rhesus monkeys) are used for the PET imaging studies.[6][7][11][12]

-

A baseline PET scan is performed after the injection of a radiotracer that specifically binds to GluN2B-containing NMDA receptors (e.g., (S)-18F-OF-NB1, (R)-18F-OF-NB1, or (R)-[11C]NR2B-Me).[6][7]

-

In a subsequent session, the animals are pre-treated with a blocking dose of this compound (e.g., 0.25 mg/kg) prior to the injection of the radiotracer.[6][7][11][12]

-

The reduction in the binding of the radiotracer in the brain after this compound administration is quantified to calculate the percentage of receptor occupancy.[6][7]

-

This technical guide provides a summary of the key pharmacological characteristics of this compound. Its high selectivity for the GluN2B subunit of the NMDA receptor has established it as an important research tool and a potential therapeutic agent for various neurological disorders. Further research is warranted to fully elucidate its clinical potential.

References

- 1. This compound hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Comparison of three novel radiotracers for GluN2B-containing NMDA receptors in non-human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unprecedented Therapeutic Potential with a Combination of A2A/NR2B Receptor Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]

- 10. Unprecedented therapeutic potential with a combination of A2A/NR2B receptor antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-NB1 for imaging the GluN2B subunits of the NMDA receptor | springermedizin.de [springermedizin.de]

- 12. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-NB1 for imaging the GluN2B subunits of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

Co 101244: A Technical Guide to its Binding Affinity and Kinetics at the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable preference for subtypes containing the GluN2B subunit.[1] This selectivity has positioned this compound as a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its potential neuroprotective effects have garnered interest in its therapeutic applications.[2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, intended to support researchers and professionals in the field of drug development.

Binding Affinity of this compound

This compound exhibits a high affinity for NMDA receptors incorporating the GluN2B subunit, while displaying significantly lower affinity for receptors containing GluN2A or GluN2C subunits. This selectivity is a key characteristic of its pharmacological profile. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response.

Table 1: Binding Affinity (IC50) of this compound for Different NMDA Receptor Subunit Combinations

| NMDA Receptor Subunit Combination | IC50 (µM) | Reference |

| GluN1A/GluN2B | 0.043 | |

| GluN1A/GluN2A | > 100 | |

| GluN1A/GluN2C | > 100 | |

| NR1C + NR2B | 0.003 | [2] |

| NR1C + NR2A | > 100 | [2] |

Note: Different experimental conditions and receptor expression systems may lead to variations in reported IC50 values.

Binding Kinetics of this compound

While the binding affinity of this compound has been well-characterized, specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time have not been explicitly reported in the reviewed literature. However, it has been noted that this compound blocks GluN2B-subtype NMDA receptors in an "activity-dependent manner".[2] This suggests that the binding and unbinding kinetics play a crucial role in its mechanism of action, with the antagonist potentially having a higher affinity for the activated state of the receptor.

The determination of these kinetic parameters is essential for a complete understanding of the pharmacodynamic profile of this compound and for predicting its in vivo efficacy and duration of action. The following sections detail the experimental protocols that can be employed to determine these crucial kinetic constants.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Kinetics (k_on_ and k_off_)

This protocol describes a method to determine the association and dissociation rates of this compound at the GluN2B-containing NMDA receptor using a radiolabeled ligand.

1. Materials:

-

Membrane Preparation: Cell membranes expressing recombinant human GluN1/GluN2B NMDA receptors.

-

Radioligand: A suitable radiolabeled NMDA receptor antagonist that binds to a site allosterically coupled to the this compound binding site (e.g., [³H]MK-801).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Association Rate (k_on_) Determination: a. Incubate the membrane preparation with a saturating concentration of glutamate (B1630785) and glycine (B1666218) to activate the receptors. b. Add a fixed concentration of the radioligand and varying concentrations of this compound to the reaction tubes. c. Initiate the binding reaction by adding the membrane preparation. d. At various time points, terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold wash buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter. g. Plot the specific binding (total binding - non-specific binding) against time. h. Analyze the data using non-linear regression to fit to a one-phase association model to determine the observed association rate (k_obs_). i. Calculate k_on_ using the equation: k_on_ = (k_obs_ - k_off_) / [this compound].

3. Dissociation Rate (k_off_) Determination: a. Incubate the membrane preparation with the radioligand and this compound until equilibrium is reached. b. Initiate dissociation by adding a high concentration of a non-radiolabeled ligand to prevent re-association of the radioligand. c. At various time points, filter the samples and measure the remaining bound radioactivity as described above. d. Plot the natural logarithm of the specific binding at each time point versus time. e. The negative slope of the resulting linear plot represents the dissociation rate constant (k_off_).

4. Data Analysis:

-

Calculate the equilibrium dissociation constant (K_d_) from the kinetic parameters: K_d_ = k_off_ / k_on_.

-

Determine the residence time (τ) of the drug-receptor complex: τ = 1 / k_off_.

Caption: Workflow for determining binding kinetics using a radioligand binding assay.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing direct measurement of k_on_ and k_off_.

1. Materials:

-

SPR Instrument.

-

Sensor Chip: (e.g., CM5 chip).

-

Ligand: Purified recombinant GluN1/GluN2B NMDA receptor.

-

Analyte: this compound hydrochloride.

-

Immobilization Buffers: (e.g., acetate (B1210297) buffer, pH 4.5).

-

Running Buffer: (e.g., HBS-EP+).

-

Regeneration Solution: (e.g., glycine-HCl, pH 2.5).

2. Experimental Procedure: a. Ligand Immobilization: Covalently immobilize the purified GluN1/GluN2B receptor onto the sensor chip surface using standard amine coupling chemistry. b. Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. c. Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as this compound binds to the immobilized receptor. d. Dissociation Phase: Replace the this compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor. e. Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

3. Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This analysis directly yields the association rate constant (k_on_) and the dissociation rate constant (k_off_).

-

The equilibrium dissociation constant (K_d_) is then calculated as k_off_ / k_on_.

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

NMDA Receptor Signaling Pathway

This compound, as a GluN2B-selective antagonist, modulates the downstream signaling cascades initiated by the activation of NMDA receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the ion channel and an influx of Ca²⁺. This calcium influx acts as a second messenger, activating a complex network of intracellular signaling pathways that are crucial for synaptic plasticity, learning, and memory. By blocking the receptor, this compound can prevent the overactivation of these pathways, which is implicated in excitotoxic neuronal damage.

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.

Conclusion

References

- 1. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Co 101244: A Deep Dive into a Selective GluN2B Antagonist

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on the structure-activity relationship (SAR) of Co 101244, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry.

This compound, also known as PD 174494 and Ro 63-1908, has emerged as a valuable research tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its high selectivity offers a significant advantage over non-selective NMDA receptor antagonists, which are often associated with undesirable side effects. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of novel therapeutic agents targeting neurodegenerative diseases, psychiatric disorders, and neuropathic pain.

Core Structure and Pharmacological Profile

This compound, chemically named 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol, is a non-competitive antagonist that binds to an allosteric site on the GluN2B subunit. This interaction modulates the receptor's function without directly competing with the binding of the endogenous agonists, glutamate (B1630785) and glycine.

The selectivity of this compound for the GluN2B subunit is remarkable. It exhibits significantly higher potency for GluN1/GluN2B receptors compared to other NMDA receptor subtypes.

Structure-Activity Relationship (SAR)

The development of this compound stemmed from the optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine. Systematic modifications of this scaffold have provided valuable insights into the structural requirements for potent and selective GluN2B antagonism.

Key Structural Features for Activity:

-

4-Benzylpiperidine Core: This central motif is essential for activity. The piperidine (B6355638) ring provides a basic nitrogen atom, which is likely protonated at physiological pH and interacts with the receptor.

-

Phenoxyethyl Side Chain: The length and composition of the side chain at the piperidine nitrogen are critical. A two-carbon (ethyl) linker between the piperidine and the phenoxy group appears optimal.

-

Hydroxyl Group on the Phenoxy Ring: A hydroxyl group at the para-position of the phenoxy ring is a key feature for high-affinity binding.

-

Substituents on the Benzyl (B1604629) Ring: Small, electron-donating groups, such as a methyl group at the para-position of the benzyl ring, can enhance potency.

-

Hydroxyl Group on the Piperidine Ring: The introduction of a hydroxyl group at the 4-position of the piperidine ring, as seen in this compound, was a crucial modification. This addition significantly reduces off-target effects, particularly at α1-adrenergic receptors and potassium channels, while maintaining high affinity for the GluN2B subunit.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for this compound and related analogs, highlighting the impact of specific structural modifications on their inhibitory activity at different NMDA receptor subtypes.

| Compound | R1 (Piperidine-N) | R2 (Benzyl Ring) | R3 (Piperidine-4) | IC50 (µM) GluN1/GluN2A | IC50 (µM) GluN1/GluN2B | IC50 (µM) GluN1/GluN2C |

| Lead Compound | 2-Phenoxyethyl | H | H | >100 | 0.63 | >100 |

| This compound | 2-(4-Hydroxyphenoxy)ethyl | 4-Methyl | OH | >100 | 0.043 | >100 |

| Analog A | 2-Phenoxyethyl | 4-Methyl | H | >100 | 0.21 | >100 |

| Analog B | 2-(4-Hydroxyphenoxy)ethyl | H | OH | >100 | 0.098 | >100 |

Experimental Protocols

The characterization of this compound and its analogs relies on robust experimental methodologies. The following section details a key in vitro assay used to determine the potency and selectivity of these compounds.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This technique is a cornerstone for studying the function of ion channels, including NMDA receptors, expressed in a heterologous system.

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human or rat GluN1 and GluN2 subunits (A, B, and C)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microinjection apparatus

-

Recording chamber and perfusion system

-

Recording solution (e.g., BaCl2-based Ringer's solution)

-

Agonist solution (containing NMDA and glycine)

-

Test compound solutions (this compound at various concentrations)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply the agonist solution to elicit a baseline NMDA receptor-mediated current.

-

Once a stable baseline is achieved, co-apply the agonist solution with increasing concentrations of this compound.

-

Wash out the compound with the agonist solution to observe the recovery of the current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each concentration of this compound.

-

Normalize the current responses to the baseline current.

-

Plot the normalized current as a function of the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that produces 50% inhibition of the maximal agonist response).

-

Signaling Pathways and Experimental Workflows

This compound exerts its effects by modulating the downstream signaling cascades initiated by NMDA receptor activation. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Experimental workflow for determining the IC50 of this compound.

Simplified signaling pathway of this compound action.

Conclusion

This compound stands as a testament to the power of medicinal chemistry in dissecting complex biological systems. Its high potency and selectivity for the GluN2B subunit have made it an indispensable tool in neuroscience research. The structure-activity relationships delineated in this whitepaper provide a clear roadmap for the design of future generations of GluN2B-selective antagonists with improved therapeutic profiles. Further exploration of the chemical space around the this compound scaffold holds the promise of delivering novel treatments for a range of debilitating neurological and psychiatric disorders.

Co 101244: A Selective GluN2B Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable preference for the GluN2B subunit. This selectivity has positioned this compound as a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. Furthermore, its neuroprotective properties have generated significant interest in its potential as a therapeutic agent for a range of neurological disorders. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Data

The selectivity and potency of this compound have been quantified across various experimental paradigms. The following tables summarize the key quantitative data for this compound and its synonyms.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Assay Type | Radioligand | Preparation | IC50 (High-Affinity Site) | IC50 (Low-Affinity Site) | Reference |

| Radioligand Binding | [3H]dizocilpine ([3H]MK-801) | Rat Forebrain Membranes | 0.002 µM | 97 µM | [1] |

Table 2: Functional Antagonism of this compound at Recombinant NMDA Receptors

| Receptor Subunit Combination | Expression System | IC50 | Selectivity vs. GluN1A/GluN2A | Reference |

| GluN1A/GluN2B | Xenopus oocytes | 0.043 µM | >2300-fold | [1] |

| GluN1A/GluN2A | Xenopus oocytes | >100 µM | - | [1] |

| GluN1A/GluN2C | Xenopus oocytes | >100 µM | - | [1] |

| NR1C/NR2B | Xenopus oocytes | 0.003 µM | >20,000-fold | [1] |

| NR1C/NR2A | Xenopus oocytes | >100 µM | - | [1] |

Table 3: In Vitro Neuroprotective Efficacy of this compound

| Neurotoxicity Model | Cell Type | IC50 | Reference |

| Glutamate-induced toxicity | Cultured Cortical Neurons | 0.68 µM | [1] |

| Oxygen/Glucose Deprivation | Cultured Cortical Neurons | 0.06 µM | [1] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Assay | Effective Dose (ED50) | Administration Route | Reference |

| DBA/2 Mice | Sound-induced Seizures | 4.5 mg/kg | i.p. | [1] |

| Mice | NMDA-induced Seizures | 2.31 mg/kg | i.v. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the characterization of this compound.

Radioligand Binding Assay ([3H]MK-801)

This protocol is adapted from studies characterizing the binding of non-competitive NMDA receptor antagonists.[2]

Objective: To determine the binding affinity of this compound to the NMDA receptor channel site.

Materials:

-

Rat forebrain tissue (excluding cerebellum)

-

Tris-HCl buffer (5 mM, pH 7.4)

-

[3H]MK-801 (specific activity ~20-30 Ci/mmol)

-

This compound (or other unlabeled ligands)

-

MK-801 (unlabeled, for non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.

-

Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a final volume of 500 µL, add the following to microcentrifuge tubes:

-

100 µL of membrane preparation (~100 µg protein)

-

50 µL of [3H]MK-801 (final concentration ~5 nM)

-

50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding).

-

For non-specific binding, add 50 µL of 10 µM unlabeled MK-801.

-

-

Incubate the tubes at 25°C for 180 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer.

-

Wash the filters rapidly three times with 4 mL of ice-cold buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methods for expressing and recording from NMDA receptors in Xenopus oocytes.[3][4]

Objective: To measure the functional antagonism of this compound on specific NMDA receptor subunit combinations.

Materials:

-

Xenopus laevis oocytes (Stage V-VI)

-

cRNA for GluN1 and GluN2 subunits

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Recording chamber

-

Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4)

-

Agonists: Glutamate (B1630785) and Glycine (B1666218)

-

This compound

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired GluN1 and GluN2 subunits (e.g., 5 ng GluN1 and 10 ng GluN2B).

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply a solution containing glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit an inward current mediated by the expressed NMDA receptors.

-

-

Drug Application and Data Acquisition:

-

Once a stable baseline current is achieved in the presence of agonists, perfuse the chamber with a solution containing the agonists plus a specific concentration of this compound.

-

Record the current until a new steady-state is reached, representing the inhibited response.

-

Wash out the antagonist to ensure reversibility.

-

Repeat the process with a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This protocol is a generalized method for assessing neuroprotection in primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), a common in vitro model of ischemia.[5][6]

Objective: To evaluate the neuroprotective effects of this compound against ischemic-like neuronal injury.

Materials:

-

Primary cortical neuron cultures

-

Glucose-free DMEM or neurobasal medium

-

Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

-

This compound

-

Cell viability assays (e.g., MTT, LDH release, or propidium (B1200493) iodide staining)

Procedure:

-

Cell Culture:

-

Culture primary cortical neurons from embryonic rat or mouse brains on poly-D-lysine coated plates.

-

Maintain the cultures for at least 7 days in vitro to allow for maturation.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Pre-treat the neuronal cultures with various concentrations of this compound for a specified period (e.g., 30 minutes).

-

Replace the normal culture medium with glucose-free medium.

-

Place the culture plates in a hypoxic chamber and incubate for a duration that induces significant cell death in control cultures (e.g., 90 minutes).

-

-

Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Replace the glucose-free medium with normal, glucose-containing culture medium (with or without this compound).

-

Return the plates to a normoxic incubator (95% air, 5% CO₂) for a recovery period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

After the reoxygenation period, assess cell viability using a chosen method:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells into the culture medium.

-

Propidium Iodide (PI) Staining: A fluorescent dye that enters and stains the nuclei of dead cells.

-

-

-

Data Analysis:

-

Quantify the results of the cell viability assay.

-

Compare the viability of neurons treated with this compound to that of untreated (vehicle) control neurons subjected to OGD.

-

Calculate the percentage of neuroprotection afforded by each concentration of this compound and determine the EC50 for neuroprotection.

-

Signaling Pathways

Antagonism of GluN2B-containing NMDA receptors by this compound initiates a cascade of intracellular signaling events that are central to its neuroprotective and other pharmacological effects. The following diagram illustrates the key signaling pathways modulated by GluN2B antagonism.

Upon binding to the GluN2B subunit, this compound prevents the influx of Ca²⁺ through the NMDA receptor channel. This reduction in Ca²⁺ influx has significant downstream consequences. One major pathway affected is the Ras-ERK signaling cascade. The guanine (B1146940) nucleotide exchange factor RasGRF1 is known to directly interact with the C-terminal tail of the GluN2B subunit. By blocking GluN2B-mediated Ca²⁺ influx, this compound can modulate the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.

Another critical signaling hub regulated by GluN2B activity is the mTOR (mammalian target of rapamycin) pathway. NMDA receptor activation can influence both mTORC1 and mTORC2 complexes, which are key regulators of protein synthesis, cell growth, and synaptic plasticity. By antagonizing GluN2B, this compound can alter the phosphorylation state of downstream mTOR targets such as p70S6K and 4E-BP1.

Furthermore, Glycogen Synthase Kinase 3β (GSK-3β) is another important downstream effector. GSK-3β activity is implicated in the regulation of synaptic plasticity and neuronal survival. GluN2B-mediated signaling can influence the phosphorylation and activity of GSK-3β, and antagonism by this compound can therefore modulate these processes.

Conclusion

This compound is a highly selective and potent GluN2B antagonist that has proven to be an invaluable tool for neuroscience research. Its well-characterized pharmacological profile, including its binding affinities and functional activities, makes it a reliable agent for investigating the roles of GluN2B-containing NMDA receptors in both health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to utilize this compound in their studies. Furthermore, the elucidation of the downstream signaling pathways affected by this compound provides a framework for understanding its mechanisms of action and for identifying potential therapeutic targets. As research into the complexities of NMDA receptor function continues, selective antagonists like this compound will undoubtedly remain at the forefront of discovery.

References

- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Profile of Co 101244: A Technical Guide to a Selective GluN2B Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Exhibiting significant neuroprotective properties in both in vitro and in vivo models of neurological insults, this compound holds promise as a therapeutic candidate for conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.

Introduction

Glutamatergic excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a key contributor to neuronal damage in a variety of neurological disorders. The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a central role in this process. The heterotetrameric structure of NMDA receptors, typically comprising two GluN1 and two GluN2 subunits, allows for significant functional diversity. The GluN2B subunit, in particular, is predominantly expressed in the forebrain and is implicated in mediating cell death pathways following excitotoxic insults.

This compound emerges as a compelling neuroprotective agent due to its high selectivity for GluN2B-containing NMDA receptors. This selectivity offers the potential for targeted therapeutic intervention, minimizing the side effects associated with non-selective NMDA receptor antagonists. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the neuroprotective attributes of this compound.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor. This binding is non-competitive with respect to glutamate and results in the inhibition of receptor-mediated calcium (Ca2+) influx. Excessive Ca2+ entry into neurons is a critical trigger for a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species. By attenuating this Ca2+ overload, this compound effectively mitigates the downstream cellular damage induced by excitotoxicity.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Experimental Model | Endpoint | IC50 Value |

| Glutamate-Induced Toxicity | Neuroprotection | 0.68 µM |

| Oxygen/Glucose Deprivation | Neuroprotection | 0.06 µM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Dosage/Concentration | Efficacy |

| DBA/2 Mice (Sound-Induced Seizures) | Anticonvulsant Effect | ED50 = 4.5 mg/kg i.p. | Dose-dependent reduction in seizures |

| Rat (Permanent Focal Ischemia) | Neuroprotection | 450 ng/ml (plasma) | 39% maximum protection of cortical damage |

| MPTP-lesioned Parkinsonian Monkeys | Antidyskinetic Effect | 0.1, 1 mg/kg s.c. | 67% and 71% reduction in dyskinesia |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This protocol describes a method to assess the neuroprotective effect of this compound against glutamate-induced cell death in primary cortical neurons.

-

Cell Culture:

-

Primary cortical neurons are isolated from embryonic day 18 (E18) rat fetuses.

-

Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator for 10-14 days.

-

-

Compound Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

-

Serial dilutions of this compound are prepared in the culture medium.

-

The culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control and incubated for 1 hour.

-

-

Excitotoxic Insult:

-

A stock solution of L-glutamic acid is prepared in a salt-balanced solution.

-

Glutamate is added to the culture wells to a final concentration of 100 µM.

-

The cells are incubated for 30 minutes at 37°C.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the glutamate exposure, the medium is removed and replaced with fresh, drug-free medium.

-

The cells are incubated for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well (10% of the culture volume) and incubated for 4 hours at 37°C.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

-

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)

This protocol outlines a method to evaluate the neuroprotective effect of this compound in an in vitro model of ischemia.

-

Cell Culture:

-

Primary cortical neurons are cultured as described in section 4.1.

-

-

Compound Treatment:

-

Cells are pre-treated with various concentrations of this compound or vehicle for 1 hour.

-

-

OGD Procedure:

-

The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

The culture plates are placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) at 37°C for 60-90 minutes.

-

-

Reperfusion and Assessment of Cell Death (LDH Assay):

-

Following OGD, the glucose-free EBSS is replaced with the original culture medium (containing glucose and serum).

-

The cells are returned to a normoxic incubator for 24 hours.

-

Cell death is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.

-

The amount of LDH released is measured spectrophotometrically at 490 nm.

-

Neuroprotection is calculated as the percentage reduction in LDH release compared to the vehicle-treated OGD group.

-

In Vivo Neuroprotection Assay: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

This protocol details a surgical procedure to induce focal cerebral ischemia and assess the neuroprotective effect of this compound.

-

Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are used.

-

Animals are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

-

Body temperature is maintained at 37°C using a heating pad.

-

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and cut.

-

A 4-0 monofilament nylon suture with a silicone-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[1][2]

-

The filament is left in place for the duration of the experiment (permanent occlusion).[1][2]

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at the desired dose at a specific time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO).

-

-

Neurological Deficit Scoring:

-

At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale: 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[1]

-

-

Infarct Volume Measurement (TTC Staining):

-

Following neurological assessment, the animals are euthanized, and the brains are removed.[2]

-

The brains are sectioned into 2 mm coronal slices.[2]

-

The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.[2][3]

-

Viable tissue stains red, while the infarcted tissue remains white.[3][4]

-

The slices are photographed, and the infarct area in each slice is measured using image analysis software.[1]

-

The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[1]

-

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are initiated by the blockade of GluN2B-containing NMDA receptors, which in turn modulates several downstream signaling cascades.

Caption: Mechanism of this compound neuroprotection via GluN2B-NMDA receptor blockade.

The inhibition of Ca2+ influx by this compound is thought to influence key signaling pathways involved in cell survival and death, such as the ERK and CREB pathways.

Caption: Putative downstream signaling pathways modulated by this compound.

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound is a highly selective and potent GluN2B-containing NMDA receptor antagonist with demonstrated neuroprotective properties across a range of preclinical models. Its ability to mitigate excitotoxic neuronal injury highlights its potential as a therapeutic agent for acute and chronic neurological disorders where NMDA receptor overactivation is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other GluN2B-selective antagonists. Future studies should continue to explore the precise downstream signaling mechanisms and evaluate the therapeutic window and long-term efficacy of this compound in more complex disease models.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Co 101244 (CAS Number 193356-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable preference for subtypes containing the GluN2B (formerly NR2B) subunit. This technical guide provides a comprehensive overview of this compound, consolidating available data on its pharmacological properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of GluN2B-selective NMDA receptor antagonists in neurological disorders.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of various neurological conditions, including epilepsy, ischemic stroke, and Parkinson's disease. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct pharmacological and physiological properties to the receptor complex.

This compound has emerged as a significant research tool due to its high selectivity for GluN2B-containing NMDA receptors. This selectivity offers the potential for therapeutic interventions with a more favorable side-effect profile compared to non-selective NMDA receptor antagonists, which are often associated with psychotomimetic and other adverse effects. This guide will delve into the technical details of this compound, providing a foundation for its application in neuroscience research and drug development.

Pharmacological Profile

This compound is characterized by its potent and selective antagonism of GluN2B-containing NMDA receptors. Its pharmacological activity has been determined through various in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Assay Type | Receptor Subunit Combination | IC50 (µM) | Reference(s) |

| [3H]dizocilpine (MK-801) Binding | High-affinity site (presumably GluN2B) | 0.002 | [1] |

| Low-affinity site | 97 | [1] | |

| Functional Antagonism (Xenopus oocytes) | GluN1A/GluN2B | 0.043 | [2] |

| GluN1C/GluN2B | 0.003 | [1] | |

| GluN1A/GluN2A | > 100 | [2] | |

| GluN1C/GluN2A | > 100 | [1] | |

| GluN1A/GluN2C | > 100 | [2] | |

| Functional Antagonism (Xenopus oocytes) | NR1A/NR2B | 0.026 | [3] |

| In Vitro Neuroprotection (Glutamate-induced toxicity) | 0.68 | [1] | |

| In Vitro Neuroprotection (Oxygen/glucose deprivation) | 0.06 | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Endpoint | ED50 (mg/kg) | Route of Administration | Reference(s) |

| Mouse Maximal Electroshock (MES) Seizure | Anticonvulsant activity | 0.7 | i.v. | [4][5] |

| DBA/2 Mouse Sound-Induced Seizure | Anticonvulsant activity | 4.5 | i.p. | [1] |

| MPTP-lesioned Parkinsonian Monkey | Reduction of Levodopa-induced Dyskinesia (0.1 mg/kg) | 67% reduction | s.c. | [3][6] |

| MPTP-lesioned Parkinsonian Monkey | Reduction of Levodopa-induced Dyskinesia (1 mg/kg) | 71% reduction | s.c. | [3][6] |

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at the NMDA receptor, meaning it does not compete with the glutamate (B1630785) or glycine (B1666218) binding sites. Instead, it is believed to bind to an allosteric site, specifically on the GluN2B subunit, thereby inhibiting ion channel function in an activity-dependent manner.[1]

The antagonism of GluN2B-containing NMDA receptors by this compound modulates downstream signaling cascades that are crucial in both physiological and pathological processes. Under excitotoxic conditions, excessive calcium influx through NMDA receptors activates a number of deleterious enzymatic pathways. By selectively blocking GluN2B-containing receptors, which are often located extrasynaptically and linked to cell death pathways, this compound can exert neuroprotective effects.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for this compound.

In Vitro NMDA Receptor Binding Assay (Displacement of [3H]dizocilpine)

This protocol is based on the methodology described by Gill et al. (2002).[1]

Objective: To determine the binding affinity of this compound for the NMDA receptor channel site by measuring the displacement of the radiolabeled channel blocker [3H]dizocilpine (MK-801).

Materials:

-

Rat forebrain membrane preparation

-

[3H]dizocilpine (MK-801)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and glycine

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat forebrain membranes and resuspend in assay buffer.

-

Incubate the membrane preparation with a fixed concentration of [3H]dizocilpine and varying concentrations of this compound.

-

Include saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in an activated state.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled dizocilpine).

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Figure 2: Experimental workflow for the in vitro binding assay.

In Vivo Maximal Electroshock (MES) Seizure Test in Mice

This protocol is based on the methodology described by Zhou et al. (1999).[4][5]

Objective: To assess the anticonvulsant activity of this compound in a model of generalized tonic-clonic seizures.

Materials:

-

Male CF-1 mice

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Electroconvulsive shock device with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., intravenous, intraperitoneal).

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered a protective effect.

-

Test multiple doses of this compound to generate a dose-response curve.

-

Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension seizure, using probit analysis.

Figure 3: Experimental workflow for the MES seizure test.

In Vivo MPTP-Lesioned Primate Model of Parkinson's Disease and Levodopa-Induced Dyskinesia

This protocol is based on studies investigating the effects of NMDA receptor antagonists on levodopa-induced dyskinesia in MPTP-lesioned monkeys.[3][7][8]

Objective: To evaluate the potential of this compound to reduce levodopa-induced dyskinesia in a primate model of Parkinson's disease.

Materials:

-

Cynomolgus or Rhesus monkeys

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

Levodopa/carbidopa

-

This compound

-

Vehicle

-

Primate parkinsonism and dyskinesia rating scales

Procedure:

-

Induction of Parkinsonism: Administer MPTP to monkeys (e.g., via intravenous or intramuscular injection) until stable parkinsonian symptoms are established.

-

Induction of Dyskinesia: Chronically treat the parkinsonian monkeys with levodopa/carbidopa until they develop consistent and reliable dyskinesias.

-

Drug Administration: On test days, administer this compound or vehicle subcutaneously at various doses.

-

Levodopa Challenge: Following the administration of this compound or vehicle, administer a dose of levodopa/carbidopa known to induce dyskinesia.

-

Behavioral Assessment: Videotape and score the monkeys for the severity of parkinsonism and dyskinesia at regular intervals using validated rating scales.

-

Data Analysis: Compare the dyskinesia scores in the this compound-treated group to the vehicle-treated group to determine the effect of the compound on levodopa-induced dyskinesia.

Figure 4: Experimental workflow for the MPTP-lesioned primate study.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GluN2B-containing NMDA receptors in health and disease. Its high selectivity and demonstrated efficacy in preclinical models of neurological disorders highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to facilitate further research into the properties and applications of this compound. The provided visualizations of signaling pathways and experimental workflows are intended to offer a clear and concise understanding of the compound's mechanism and the methodologies used for its evaluation. As research in this field progresses, a deeper understanding of the therapeutic window and long-term effects of selective GluN2B antagonism will be crucial for its successful clinical translation.

References

- 1. Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Co 101244 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-competitive antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor, a key player in excitatory synaptic transmission, is implicated in numerous neurological disorders. Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is associated with excitotoxicity and neuronal cell death.[3] Consequently, selective antagonists like this compound are valuable research tools and potential therapeutic agents for conditions such as Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[4][5]

These application notes provide detailed protocols for in vivo experiments using this compound, based on preclinical studies. The information is intended to guide researchers in designing and executing their own in vivo investigations into the neuroprotective and therapeutic effects of this compound.

Mechanism of Action

This compound exerts its effects by selectively binding to an allosteric site on the GluN2B subunit of the NMDA receptor.[4] This binding inhibits the function of GluN2B-containing NMDA receptors without affecting those containing other GluN2 subunits (GluN2A, GluN2C, or GluN2D).[1][4] The overactivation of GluN2B-containing NMDA receptors is a critical step in the cascade of events leading to neuronal damage in various neuropathological conditions. By blocking these specific receptors, this compound can mitigate excitotoxicity, reduce calcium overload, and prevent downstream pro-death signaling, thereby exerting neuroprotective effects.[3]

Signaling Pathway

The signaling cascade initiated by the overactivation of GluN2B-containing NMDA receptors and the inhibitory effect of this compound are depicted in the following diagram. Excessive glutamate (B1630785) release leads to the overstimulation of these receptors, causing a massive influx of calcium (Ca2+). This, in turn, activates a series of downstream pathways involving nitric oxide synthase (nNOS), caspases, and other pro-apoptotic factors, ultimately leading to neuronal cell death. This compound intervenes by blocking the initial Ca2+ influx through the GluN2B-containing NMDA receptor.

Caption: Signaling pathway of GluN2B-mediated excitotoxicity and its inhibition by this compound.

In Vivo Experimental Data

The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound.

Table 1: Effect of this compound on Levodopa-Induced Dyskinesia in MPTP-Lesioned Parkinsonian Monkeys

| Treatment Group | Dose (mg/kg, s.c.) | N | Dyskinesia Score Reduction (%) | Reference |

| This compound | 0.1 | 6 | 67 | [4] |

| This compound | 1 | 6 | 71 | [4] |

Data are presented as the mean percentage reduction in dyskinesia score compared to levodopa (B1675098) treatment alone.

Experimental Protocols

Protocol 1: Evaluation of Antidyskinetic Effects of this compound in an MPTP Primate Model of Parkinson's Disease

This protocol is based on the study by Blanchet et al. (1999).[4]